molecular formula C11H9BrO2 B11859719 3-Bromo-6-ethylchromone CAS No. 288399-50-8

3-Bromo-6-ethylchromone

Cat. No.: B11859719
CAS No.: 288399-50-8
M. Wt: 253.09 g/mol
InChI Key: XIDGUEFLSKPUHF-UHFFFAOYSA-N
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Description

3-Bromo-6-ethylchromone is an organic compound with the molecular formula C11H9BrO2. It belongs to the chromone family, which is characterized by a benzopyranone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethylchromone typically involves the bromination of 6-ethylchromone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted chromones, which can have different functional groups attached to the chromone core, enhancing their chemical and biological properties .

Scientific Research Applications

3-Bromo-6-ethylchromone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethylchromone and its derivatives involves interactions with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-Bromo-6-methylchromone
  • 3-Bromo-6-phenylchromone
  • 3-Bromo-6-methoxychromone

Comparison: Compared to these similar compounds, 3-Bromo-6-ethylchromone is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

288399-50-8

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-6-ethylchromen-4-one

InChI

InChI=1S/C11H9BrO2/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3

InChI Key

XIDGUEFLSKPUHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)Br

Origin of Product

United States

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